molecular formula C18H13Cl2N3O2 B2827128 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 922671-46-3

2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2827128
CAS No.: 922671-46-3
M. Wt: 374.22
InChI Key: PZJJEKIEBYIAQZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides active sites for the synthesis of benzamides .

Scientific Research Applications

Synthesis and Potential Applications

  • Chemical Synthesis and Derivatives :

    • A study presented the synthesis of a series of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides, demonstrating the versatility of the oxazinone derivatives and their potential applications in creating nucleoside analogs, which are crucial in antiviral and anticancer agents (Meerpoel, Joly, & Hoornaert, 1993).
  • Neuroleptic Activity :

    • Benzamides, structurally similar to the compound , have been synthesized and evaluated for neuroleptic activity, indicating the potential of such compounds in treating neurological disorders. For instance, certain benzamide derivatives were found to be significantly more potent than traditional neuroleptics, suggesting their use in treating psychosis with fewer side effects (Iwanami et al., 1981).
  • Antiviral and Antimicrobial Activity :

    • The synthesis of benzamide-based compounds and their testing against avian influenza virus revealed significant antiviral activities. This highlights the potential of such compounds in developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
    • New 1,2,4-Triazole derivatives, including benzamide compounds, exhibited antimicrobial activities, hinting at their potential use in combating microbial infections (Bektaş et al., 2007).
  • Antihyperglycemic Agents :

    • Research into 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives has led to the identification of compounds like KRP-297 as potential antidiabetic agents, which opens the door for the compound to be explored for similar medicinal benefits (Nomura et al., 1999).
  • Macromolecular Ligands :

    • Polyamides derived from phenylpyridine units, akin to the structure of the compound , have been studied for their mechanical and thermal properties, indicating the potential of such compounds in material science applications (Gofman et al., 2010).

Properties

IUPAC Name

2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c1-25-17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-10-12(19)4-7-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJJEKIEBYIAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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